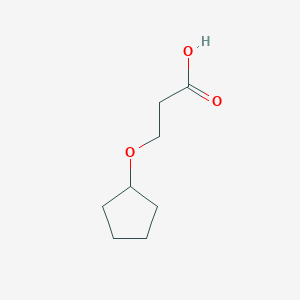
1-Bromo-2-(cyclopropylmethoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(cyclopropylmethoxy)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a bromine atom and a cyclopropylmethoxy group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopropylmethoxy)cyclohexane. This can be achieved through the following steps:
Formation of 2-(cyclopropylmethoxy)cyclohexane: This intermediate can be synthesized by reacting cyclohexanol with cyclopropylmethanol in the presence of an acid catalyst.
Bromination: The intermediate is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The cyclopropylmethoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanones or carboxylic acids.
Reduction: Formation of cyclohexanols.
Aplicaciones Científicas De Investigación
1-Bromo-2-(cyclopropylmethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can engage in various interactions with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of a cyclopropylmethoxy group.
1-Bromocyclohexane: Lacks the cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)cyclohexane: Lacks the bromine atom.
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)cyclohexane is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the cyclohexane ring
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
1-bromo-2-(cyclopropylmethoxy)cyclohexane |
InChI |
InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2 |
Clave InChI |
SLRIQEAHKQBCLN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)OCC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


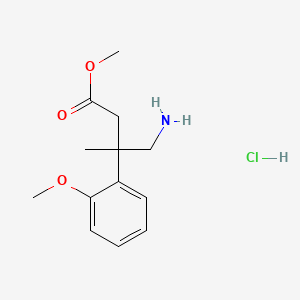
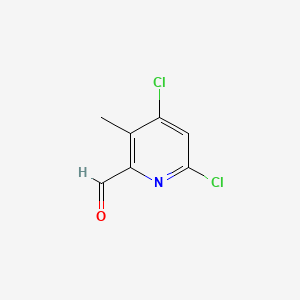
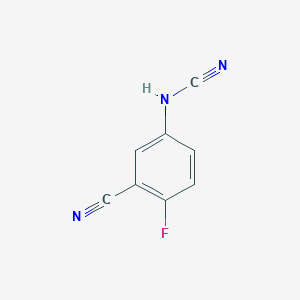



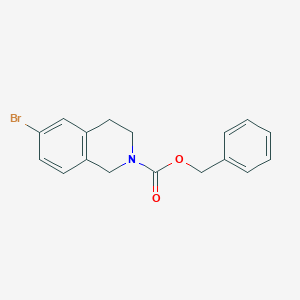
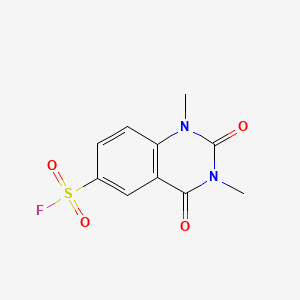
![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
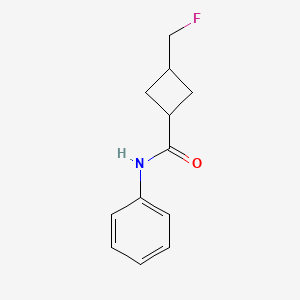

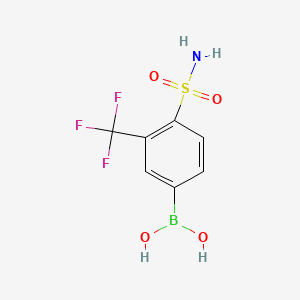
![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)
